molecular formula C6H11NO3 B3395060 Methyl 3-hydroxypyrrolidine-2-carboxylate CAS No. 1378292-24-0

Methyl 3-hydroxypyrrolidine-2-carboxylate

Cat. No.: B3395060
CAS No.: 1378292-24-0
M. Wt: 145.16 g/mol
InChI Key: YIKYEFZGORKEBX-UHFFFAOYSA-N
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Description

“Methyl 3-hydroxypyrrolidine-2-carboxylate” is a chemical compound that has been mentioned in the context of various scientific research . It is a derivative of pyrrolidine, a five-membered ring with a nitrogen atom . The exact properties and uses of this specific compound may vary depending on its stereochemistry .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring, which is a five-membered ring with a nitrogen atom . The compound also contains a carboxylate group and a hydroxy group .


Physical and Chemical Properties Analysis

“this compound” is a solid compound . Its molecular weight is approximately 181.62 . The compound should be stored in a refrigerator and shipped at room temperature .

Scientific Research Applications

Asymmetric Catalysis

  • Homochiral methyl 4-aminopyrrolidine-2-carboxylates, closely related to Methyl 3-hydroxypyrrolidine-2-carboxylate, are used in asymmetric (3 + 2) cycloadditions between azomethine ylides and nitroalkenes. These compounds act as catalysts for asymmetric Michael additions of ketones to nitroalkenes, showcasing their potential in modulating asymmetric chemoselective reactions (Ruiz-Olalla, Retamosa, & Cossío, 2015).

Synthesis of Heterocycles

  • Methyl 5-substituted-4-hydroxypyrrole-3-carboxylates, which are structurally similar to this compound, have been synthesized starting from N-protected α-amino acids. These compounds are used in creating various functionalized heterocycles, highlighting their versatility in organic synthesis (Grošelj et al., 2013).

Anticonvulsant Activity

  • A series of 3-aminopyrroles, which can be synthesized from compounds like this compound, have been tested for anticonvulsant activity. Some of these compounds exhibited considerable activity with minimal neurotoxicity, suggesting potential applications in the development of new anticonvulsant drugs (Unverferth et al., 1998).

Group Migration in Organic Synthesis

  • An interesting application in organic synthesis involves the N→O tert-butyloxycarbonyl (Boc) group migration in related compounds, which can be triggered by a base-generated alkoxide. This process involves an unusual nine-membered cyclic transition state (Xue & Silverman, 2010).

GABA-Uptake Inhibitors

  • Derivatives of 4-hydroxypyrrolidine-2-carboxylic acid, a compound similar to this compound, have been synthesized and evaluated as potential inhibitors of GABA transport proteins. This research indicates possible applications in the treatment of neurological disorders (Zhao, Hoesl, Hoefner, & Wanner, 2005).

Safety and Hazards

“Methyl 3-hydroxypyrrolidine-2-carboxylate” is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing hands and face thoroughly after handling (P264) .

Future Directions

Pyrrolidine derivatives, such as “Methyl 3-hydroxypyrrolidine-2-carboxylate”, continue to be of interest in medicinal chemistry due to their versatility and the wide range of biological activities they can exhibit . Future research may focus on exploring new synthetic methods, studying their mechanisms of action, and developing new pyrrolidine-based compounds with different biological profiles .

Properties

IUPAC Name

methyl 3-hydroxypyrrolidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-10-6(9)5-4(8)2-3-7-5/h4-5,7-8H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIKYEFZGORKEBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(CCN1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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